Product packaging for Methyl-4-nitrophenylcarbonate(Cat. No.:CAS No. 17175-16-5)

Methyl-4-nitrophenylcarbonate

Cat. No.: B093650
CAS No.: 17175-16-5
M. Wt: 197.14 g/mol
InChI Key: BKNCSPZEGXUNTP-UHFFFAOYSA-N
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Description

Significance of Activated Carbonate Esters in Synthetic Methodologies

In the realm of synthetic chemistry, the reactivity of carbonate esters can be finely tuned. "Activated" carbonate esters are a special class of carbonates designed for enhanced reactivity toward nucleophiles. This activation is typically achieved by incorporating an electron-withdrawing group into one of the ester's aryl or alkyl moieties. The p-nitrophenyl group is a quintessential activating group; its strong electron-withdrawing nature makes the corresponding p-nitrophenoxide an excellent leaving group. nih.gov

This enhanced reactivity makes activated carbonates, such as those with a p-nitrophenyl group, highly effective acylating or alkoxycarbonylating reagents. acs.org They are frequently employed in the synthesis of other carbonates, carbamates, and ureas under mild reaction conditions. acs.orggoogle.com The formation of carbamates, for instance, can be achieved by reacting an activated carbonate with a primary or secondary amine, a transformation that is fundamental in the synthesis of numerous pharmaceuticals and peptidomimetics. nih.gov The use of these reagents avoids harsher methods, such as those involving phosgene (B1210022) or isocyanates, and the progress of the reaction can often be monitored by the release of the colored p-nitrophenoxide anion. emerginginvestigators.org

Overview of Methyl-4-nitrophenylcarbonate's Role in Research

This compound (MNPC) is a prime example of an activated carbonate ester that has garnered significant attention in both organic and biochemical research. ontosight.ai Its structure, featuring a methyl group and an activating 4-nitrophenyl group attached to the carbonate core, makes it a versatile reagent. ontosight.aiontosight.ai

Synthesis and Physical Properties

MNPC is a white crystalline solid with a molecular formula of C8H7NO5 and a molecular weight of 197.15 g/mol . ontosight.ai It is typically synthesized through the condensation reaction of methyl chloroformate with 4-nitrophenol (B140041) in the presence of a base. ontosight.ai

PropertyValue
Molecular FormulaC8H7NO5
Molecular Weight197.15 g/mol
AppearanceWhite crystalline solid
Melting Point~80-85°C

This table displays the key physical properties of this compound. ontosight.ai

Applications in Synthesis

In synthetic organic chemistry, MNPC serves as a valuable electrophile for introducing a methoxycarbonyl group. Its primary application lies in the synthesis of N-methyl carbamates through reactions with various amines. acs.org Kinetic studies have extensively investigated the aminolysis of MNPC with a range of secondary alicyclic amines and quinuclidines, revealing a stepwise mechanism through a zwitterionic tetrahedral intermediate. acs.org The reaction rate and mechanism are influenced by the basicity of the amine. acs.org

Furthermore, research has demonstrated the utility of MNPC in more complex transformations. It participates in ring-opening reactions with amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), leading to the formation of substituted lactam carbamates. nih.gov This reactivity highlights its role in constructing diverse heterocyclic structures.

In the pharmaceutical domain, MNPC is an important intermediate. It has been used in the synthesis of compounds with potential anticancer properties. For example, derivatives of MNPC have been evaluated for their cytotoxic effects against cancer cell lines. It also serves as a reagent in the development of prodrugs, where the carbonate linkage can be designed to undergo hydrolysis in vivo to release an active pharmaceutical ingredient.

Biochemical Research

In biochemistry, this compound is utilized as a substrate for studying enzyme kinetics. It is a known substrate for carbonic anhydrase, an enzyme that catalyzes the hydrolysis of the carbonate. ontosight.ai The release of the chromophoric 4-nitrophenolate (B89219) upon hydrolysis allows for convenient spectrophotometric monitoring of the enzyme's activity. emerginginvestigators.orgontosight.ai This property also makes it useful in the development of probes for detecting enzyme activity and in studies of protein-ligand interactions. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO5 B093650 Methyl-4-nitrophenylcarbonate CAS No. 17175-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-6(3-5-7)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNCSPZEGXUNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938035
Record name Methyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17175-16-5
Record name Methyl-4-nitrophenylcarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017175165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Methyl 4 Nitrophenylcarbonate

Strategic Approaches to Methyl-4-nitrophenylcarbonate Synthesis

Two principal strategies dominate the synthesis of this carbonate: the reaction of an activated phenoxide with methyl chloroformate and the carbonylation of the constituent alcohols using a phosgene (B1210022) equivalent.

A fundamental and widely employed method for synthesizing this compound involves the reaction between 4-nitrophenol (B140041) and methyl chloroformate. In this reaction, the 4-nitrophenol is considered an "activated phenol (B47542)." The presence of the electron-withdrawing nitro group (-NO₂) at the para position of the phenol ring significantly increases the acidity of the phenolic proton. This activation facilitates the deprotonation of the hydroxyl group by a base to form the 4-nitrophenoxide ion.

The resulting 4-nitrophenoxide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of methyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution mechanism. The chloride ion is displaced, and the new C-O bond is formed, yielding this compound. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. emerginginvestigators.org

Triphosgene (B27547), or bis(trichloromethyl) carbonate, serves as a safe and solid substitute for the highly toxic phosgene gas in carbonylation reactions. nih.gov Its application in the synthesis of carbonates is well-established. For the preparation of this compound, triphosgene acts as the carbonyl source that links 4-nitrophenol and methanol (B129727).

The mechanism involves the in-situ decomposition of triphosgene, often catalyzed by a tertiary amine or activated charcoal, into three molecules of phosgene. researchgate.netnih.gov Phosgene then reacts sequentially with the nucleophiles. For instance, phosgene can first react with 4-nitrophenol in the presence of a base to form the highly reactive 4-nitrophenyl chloroformate intermediate. This intermediate subsequently reacts with methanol to yield the final product, this compound, and HCl. researchgate.netrug.nl Alternatively, the initial reaction could be with methanol to form methyl chloroformate, which then reacts with 4-nitrophenol. The reaction is carefully controlled, often at low temperatures, to manage the exothermic nature and the release of HCl, which is scavenged by a stoichiometric amount of a base. google.com

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound involves a careful evaluation of catalysts and reaction conditions to enhance yield, purity, and reaction kinetics.

The choice of base is critical in these syntheses, as it can function simply as a proton scavenger or as a true catalyst that actively participates in the reaction mechanism to lower the activation energy.

Tertiary amine bases are essential components in reactions that produce hydrogen chloride. Their primary function is to act as an acid scavenger or Brønsted base. chemeurope.com By neutralizing the HCl as it is formed, these bases prevent the protonation of other nucleophiles in the mixture and drive the reaction equilibrium towards the products. chemcess.com

Triethylamine (B128534) (TEA) is a commonly used base due to its strong basicity (pKa of the conjugate acid is ~10.7) and low cost. It effectively sequesters HCl as triethylammonium (B8662869) chloride, a salt that often precipitates from organic solvents, simplifying purification. emerginginvestigators.orgchemeurope.com

N-Methylmorpholine (NMM) is another effective tertiary amine base. wikipedia.org With a pKa of its conjugate acid around 7.4, it is less basic than triethylamine. wikipedia.orgasianpubs.org This lower basicity can be advantageous in reactions with base-sensitive functional groups, offering a milder alternative while still being sufficiently basic to neutralize the generated HCl.

While standard tertiary amines act primarily as acid scavengers, certain "superbases" function as superior nucleophilic catalysts, dramatically accelerating acylation and carbonylation reactions. 4-Dimethylaminopyridine (DMAP) is the archetypal catalyst in this class. preprints.orgnih.gov

The catalytic mechanism of DMAP involves the initial reaction of DMAP with the chloroformate or phosgene-derived intermediate. DMAP, being a highly potent nucleophile, displaces the chloride to form a resonance-stabilized N-acylpyridinium salt. nih.govacs.org This intermediate is significantly more reactive towards nucleophilic attack by an alcohol (like methanol or 4-nitrophenol) than the original acyl chloride. After the alcohol attacks the activated intermediate, the carbonate is formed, and the DMAP catalyst is regenerated, completing the catalytic cycle. This pathway offers a much lower activation energy barrier compared to the uncatalyzed reaction, leading to a substantial increase in reaction rate. Even in catalytic amounts, DMAP can lead to reaction rate enhancements of several orders of magnitude. scispace.com

Table 1: Comparison of Amine Bases in Carbonate Synthesis

Base Structure pKa (Conjugate Acid) Primary Role Mechanistic Function
Triethylamine (TEA) Triethylamine structure ~10.7 Brønsted Base Neutralizes HCl byproduct, driving reaction equilibrium forward.
N-Methylmorpholine (NMM) N-Methylmorpholine structure ~7.4 Brønsted Base Milder base for acid scavenging, useful for base-sensitive substrates.
4-Dimethylaminopyridine (DMAP) DMAP structure ~9.7 Nucleophilic Catalyst Forms a highly reactive N-acylpyridinium intermediate, accelerating the rate of acylation.

Table 2: Kinetic Data for the Aminolysis of this compound (MNPC) Kinetic studies on the reactions of this compound provide insight into its reactivity. The Brønsted-type plot for the reaction of MNPC with secondary alicyclic amines is biphasic, which is consistent with a stepwise reaction mechanism involving a tetrahedral intermediate. The slope of the plot (β) indicates the degree of bond formation in the transition state.

Reactant SystemBrønsted Slope (β)pKₐ⁰ (Curvature Center)Mechanistic InterpretationReference
MNPC + Secondary Alicyclic Aminesβ₁ = 0.3 (high pKₐ)9.3Rate-determining formation of the tetrahedral intermediate. nih.gov
MNPC + Secondary Alicyclic Aminesβ₂ = 1.0 (low pKₐ)9.3Rate-determining breakdown of the tetrahedral intermediate. nih.gov
MNPC + Quinuclidinesβ = 0.86LinearRate-determining breakdown of the tetrahedral intermediate. nih.gov

Catalyst Evaluation and Mechanistic Implications of Catalysis

Transition Metal-Catalyzed Processes (e.g., Titanium Alkoxides in Kulinkovich Derivatives)

Transition metal catalysts, particularly titanium(IV) alkoxides like titanium isopropoxide, are pivotal in the Kulinkovich reaction for creating cyclopropanol (B106826) derivatives from esters and Grignard reagents. wikipedia.orgorganic-chemistry.org This reaction proceeds through the in-situ generation of a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org The generally accepted mechanism involves the reaction of two equivalents of a Grignard reagent (such as ethylmagnesium bromide) with a titanium(IV) alkoxide. This forms an unstable dialkyltitanium compound that undergoes β-hydride elimination to produce the titanacyclopropane and an alkane. organic-chemistry.orgnsc.ru This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with an ester to yield a cyclopropanol after hydrolysis. wikipedia.orgorganic-chemistry.org

While the primary application of the Kulinkovich reaction is the synthesis of cyclopropanols, its principles can be extended to the formation of other functional groups. organic-chemistry.orgorgsyn.org For instance, variations of this reaction have been developed for the synthesis of cyclopropylamines from amides and nitriles. organic-chemistry.org The versatility of low-valent titanium alkoxides, generated from titanium(IV) isopropoxide and Grignard reagents, allows for a range of carbon-carbon bond-forming reactions. nsc.ru

The catalytic cycle involves the reoxidation of titanium(II) to titanium(IV), allowing for the use of catalytic amounts of the titanium alkoxide. organic-chemistry.org The choice of Grignard reagent and titanium alkoxide can influence the reaction's efficiency and diastereoselectivity. wikipedia.org For example, using titanium tetra(2-ethyl)hexyloxide has been shown to be an improvement in some cases. thieme-connect.com

Solvent Systems and Their Impact on Reaction Efficiency and Selectivity

The choice of solvent significantly influences the efficiency and selectivity of carbonate synthesis. In the preparation of various carbonates, solvents like dichloromethane, tetrahydrofuran (THF), and acetonitrile (B52724) are commonly employed. wikipedia.orgrug.nlresearchgate.net For the synthesis of n-hexyl-4-nitrophenyl carbonate, dichloromethane is used as the reaction solvent. acs.org The synthesis of bis(p-nitrophenyl)carbonate has been successfully carried out in a biphasic medium of benzene-aqueous NaOH and in organic solvents like methylene (B1212753) chloride. researchgate.net

The polarity of the solvent can affect reaction rates. For instance, in the synthesis of cyclic carbonates, deep eutectic solvents (DESs) have been shown to be effective, in some cases allowing reactions to proceed at ambient temperature and atmospheric pressure. nih.gov The solubility of reactants, such as CO2 in the case of cyclic carbonate synthesis, is enhanced in certain solvents like ionic liquids and DESs, which can improve reaction rates. nih.govbohrium.com

In some procedures, the solvent also plays a role in the workup process. For example, after a reaction in dichloromethane, the product can be extracted, and the organic layer is then washed and dried. rug.nlacs.org The use of less hygroscopic solvents can minimize the decomposition of sensitive products like cyclopropene (B1174273) carbonates. researchgate.net

Here is a table summarizing the impact of different solvent systems:

Solvent SystemReactantsProductKey ObservationsReference(s)
Dichloromethanen-Hexanol, Bis(4-nitrophenyl)carbonate, Triethylaminen-Hexyl-4-nitrophenyl carbonateEffective for the synthesis, followed by aqueous workup. acs.org
Dichloromethane(4-(tert-butyl)phenyl)methanol, 4-Nitrophenyl chloroformate, Pyridine (B92270)4-tert-butylbenzyl-4-nitrophenyl carbonateReaction proceeds at room temperature, followed by washing with NaHCO3. rug.nl
Dichloromethane/Water (biphasic)p-Nitrophenol, Triphosgene, Sodium Hydroxide (B78521)Bis(4-nitrophenyl) carbonateIndustrial method keeping the temperature below 25 °C. google.com
Tetrahydrofuran10-Hydroxycamptothecin, 4-Nitrophenyl chloroformate, Triethylamine4-Nitrophenyl camptothecin-10-yl carbonateReaction occurs at room temperature, followed by solvent removal under vacuum. mdpi.com
Deep Eutectic Solvents (DESs)Styrene oxide, CO2Styrene carbonateHigh yield and selectivity at ambient temperature and atmospheric pressure over 48 hours. nih.gov

Temperature and Reaction Time Parameters in Carbonate Formation

Temperature and reaction time are critical parameters that must be carefully controlled to optimize the yield and purity of carbonate products. For the synthesis of n-hexyl-4-nitrophenyl carbonate from n-hexanol and bis(4-nitrophenyl)carbonate, the reaction is maintained at 25–30 °C for 5 hours. acs.org Similarly, the reaction to form an amidine derivative using n-hexyl-4-nitrophenyl carbonate is also conducted at 25–30 °C for 5 hours. acs.org

In the synthesis of bis(4-nitrophenyl) carbonate, the reaction temperature is kept below 25 °C for 2 hours. google.com For the preparation of other functionalized carbonates, reactions are often initiated at a lower temperature (e.g., 0 °C or -5 °C) and then allowed to warm to room temperature, with reaction times extending up to 24 hours. rug.nlmdpi.comed.ac.uk

The optimization of these parameters is often crucial. For example, in the synthesis of glycerol (B35011) carbonate, a response surface methodology determined the optimal conditions to be a reaction time of 1.83 hours at 75 °C. nih.govnih.gov Increasing the reaction temperature can lead to higher conversion rates, but it can also promote the formation of byproducts. researchgate.net In some cases, a lower temperature with a longer reaction time can achieve comparable results to a higher temperature with a shorter time. nih.gov

The following table details optimized temperature and reaction times for various carbonate syntheses:

ProductReactantsTemperature (°C)Reaction TimeKey FindingsReference(s)
n-Hexyl-4-nitrophenyl carbonaten-Hexanol, Bis(4-nitrophenyl)carbonate25–305 hoursControlled temperature is critical for minimizing impurities. acs.org
Bis(4-nitrophenyl) carbonatep-Nitrophenol, Triphosgene≤ 252 hoursMaintaining a low temperature prevents side reactions. google.com
Styrene CarbonateStyrene Oxide, CO27024 hoursIncreased temperature from 50°C to 70°C led to higher conversions. researchgate.net
Glycerol CarbonatePurified Crude Glycerol, Dimethyl Carbonate751.83 hoursOptimized conditions determined by response surface methodology for a 72.13% yield. nih.govnih.gov
Propylene CarbonatePropylene Oxide, CO2801 hourDeep eutectic solvent catalyst allowed for high yield (99%) in mild conditions. nih.gov

Refinement of Workup Procedures for Optimized Yields and Purity

Optimized workup procedures are essential for isolating the desired carbonate product with high yield and purity, removing unreacted starting materials, catalysts, and byproducts. A common workup procedure involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent like dichloromethane. rug.nlacs.org

The organic layer is then typically washed with aqueous solutions to remove impurities. For example, washing with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) is used to neutralize acidic byproducts and remove excess reactants like 4-nitrophenyl chloroformate. rug.nled.ac.uk This is often followed by a wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers. rug.nl

Drying the organic layer over an anhydrous salt such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4) is a crucial step to remove residual water before concentrating the solution in vacuo to obtain the crude product. rug.nled.ac.ukorgsyn.org

Further purification is often necessary. Column chromatography is a widely used technique to separate the target compound from impurities. rug.nlmdpi.comed.ac.uk The choice of eluent (solvent system) for chromatography is critical for achieving good separation. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is used for purifying some 4-nitrophenyl carbonate derivatives. ed.ac.uk Recrystallization is another powerful purification method to obtain a highly pure solid product. mdpi.com In some cases, a simple filtration and solvent evaporation are sufficient to obtain a product of high purity, which is a significant advantage in terms of process efficiency. researchgate.net

Azeotropic distillation has been employed as a key improvement in the workup for the synthesis of 1-methylcyclopropanol (B1279875), a precursor for a nitrophenyl carbonate, to effectively remove by-products. thieme-connect.com

The following table summarizes various refined workup procedures:

ProductWorkup StepsPurification MethodKey for OptimizationReference(s)
n-Hexyl-4-nitrophenyl carbonateQuench with water, extract with dichloromethane.Not specified in detail, but HPLC is used for monitoring.Control of impurities was achieved through optimized reaction temperature and workup. acs.org
4-tert-butylbenzyl-4-nitrophenyl carbonateWash with saturated aqueous NaHCO3 and brine, dry over MgSO4.Column chromatography.Washing steps are crucial for removing acidic impurities and unreacted starting materials. rug.nl
4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonateWash with saturated aqueous Na2CO3, water, and brine; dry over Na2SO4.Column chromatography.Sequential washing ensures removal of different types of impurities. orgsyn.org
1-Methylcyclopropyl 4-nitrophenyl carbonateNot detailed for the carbonate, but for the precursor alcohol: azeotropic distillation.Not detailed for the carbonate.Azeotropic distillation effectively removed by-products in the precursor synthesis. thieme-connect.com
General 4-nitrophenyl carbonatesWash with 2 M HCl and saturated aqueous NaHCO3, dry over Na2SO4.Silica column chromatography.Acid and base washes remove both basic and acidic impurities. ed.ac.uk

Synthesis of Analogues and Derivatives Incorporating the this compound Moiety

The this compound structure serves as a valuable synthon for creating a variety of analogues and derivatives. These modifications are often designed to introduce specific functionalities or to explore structure-activity relationships in various applications.

Preparation of Functionalized Alkyl 4-Nitrophenyl Carbonates

The synthesis of functionalized alkyl 4-nitrophenyl carbonates is a versatile method for introducing a reactive carbonate group onto a variety of molecular scaffolds. This is typically achieved by reacting a functionalized alcohol with 4-nitrophenyl chloroformate in the presence of a base. rug.nlmdpi.com The 4-nitrophenyl group is an excellent leaving group, making these carbonates effective acylating agents for nucleophiles like amines.

For example, methoxypolyethylene glycol (mPEG) has been functionalized with a 4-nitrophenyl carbonate group to facilitate its conjugation to other molecules. mdpi.com The reaction involves dissolving mPEG in anhydrous dichloromethane with triethylamine and adding 4-nitrophenyl chloroformate at 0 °C. mdpi.com Similarly, other alcohols, such as (4-(tert-butyl)phenyl)methanol and 2-(trimethylsilyl)ethan-1-ol, have been converted to their corresponding 4-nitrophenyl carbonates using pyridine as the base. rug.nl

The general procedure involves cooling the alcohol and base in a dry solvent, followed by the slow addition of 4-nitrophenyl chloroformate. The reaction is then typically stirred for several hours at room temperature. rug.nled.ac.uk The workup usually consists of washing the reaction mixture with acidic and basic solutions to remove byproducts and unreacted starting materials, followed by drying and purification, often by column chromatography. rug.nled.ac.uk

The following table presents examples of the synthesis of functionalized alkyl 4-nitrophenyl carbonates:

Functionalized AlcoholReagentsProductYieldReference(s)
Methoxypolyethylene glycol 2000 (mPEG2000)4-Nitrophenyl chloroformate, Triethylamine, DichloromethanemPEG2000-(4-nitrophenyl) carbonate80% mdpi.com
(4-(tert-butyl)phenyl)methanol4-Nitrophenyl chloroformate, Pyridine, Dichloromethane4-tert-butylbenzyl-4-nitrophenyl carbonateNot specified rug.nl
2-(Trimethylsilyl)ethan-1-ol4-Nitrophenyl chloroformate, Pyridine, Dichloromethane4-Nitrophenyl (2-(trimethylsilyl)ethyl) carbonateNot specified rug.nl
2-Tosylethan-1-ol4-Nitrophenyl chloroformate, Pyridine, Dichloromethane4-Nitrophenyl (2-tosylethyl) carbonate73% rug.nl
General functionalized alcohols4-Nitrophenyl chloroformate, Pyridine, DichloromethaneFunctionalized alkyl 4-nitrophenyl carbonates75% (for a specific example) ed.ac.uk

Synthetic Routes to Cyclopropyl-Containing Nitrophenyl Carbonates

The synthesis of cyclopropyl-containing nitrophenyl carbonates combines the unique properties of the cyclopropyl (B3062369) group with the reactivity of the nitrophenyl carbonate moiety. A key step in this process is often the synthesis of a cyclopropanol derivative, which can then be converted to the corresponding nitrophenyl carbonate.

The Kulinkovich reaction is a powerful method for preparing 1-substituted cyclopropanols from esters using a titanium(IV) alkoxide catalyst and a Grignard reagent. organic-chemistry.orgthieme-connect.com For instance, 1-methylcyclopropanol can be synthesized from methyl acetate via this reaction. thieme-connect.com The reaction and workup parameters for the Kulinkovich synthesis have been optimized to allow for reproducible, large-scale production. thieme-connect.comresearchgate.net Key improvements include the use of titanium tetra(2-ethyl)hexyloxide as the catalyst, reducing the solvent volume, adding the ester in portions, and using azeotropic distillation for purification. thieme-connect.com

Once the cyclopropanol is obtained, it can be reacted with 4-nitrophenyl chloroformate to form the desired cyclopropyl-containing nitrophenyl carbonate. thieme-connect.com This reaction is typically carried out in the presence of a base, such as pyridine, in an anhydrous solvent.

The following table outlines the synthesis of cyclopropyl-containing nitrophenyl carbonates:

Cyclopropyl PrecursorKey ReactionReagents for Carbonate FormationProductKey FindingsReference(s)
1-MethylcyclopropanolKulinkovich reaction of methyl acetate4-Nitrophenyl chloroformate1-Methylcyclopropyl 4-nitrophenyl carbonateOptimized Kulinkovich reaction and subsequent carbonate formation. thieme-connect.comresearchgate.net
(2-Methylcycloprop-2-en-1-yl)methanolNot specified in detail4-Nitrophenyl chloroformate(2-Methylcycloprop-2-en-1-yl)methyl (4-nitrophenyl) carbonateImproved protocol for large-scale synthesis with 60% overall yield. researchgate.net

Iii. Mechanistic and Kinetic Studies of Methyl 4 Nitrophenylcarbonate Reactivity

Elucidation of Nucleophilic Acyl Substitution Mechanisms

Kinetic studies on the aminolysis of methyl-4-nitrophenylcarbonate in aqueous solution have provided significant insights into the mechanisms of nucleophilic acyl substitution. The reactions are typically monitored spectrophotometrically by observing the release of the 4-nitrophenoxide ion. Under conditions of amine excess, pseudo-first-order rate coefficients (kobsd) are determined. Plots of these observed rate coefficients against the concentration of the free amine at a constant pH are linear, yielding a second-order rate constant (kN) that is independent of pH. acs.orgnih.gov

The nature of the amine nucleophile has a profound effect on the reaction mechanism and rate of the aminolysis of MNPC.

The reactions of this compound with a series of secondary alicyclic amines (SAA) have been kinetically investigated in aqueous solution at 25.0 °C and an ionic strength of 0.2 M. acs.orgnih.gov A key diagnostic tool in these studies is the Brönsted-type plot, which correlates the logarithm of the second-order rate constant (log kN) with the pKa of the conjugate acid of the amine. For the reactions of SAA with MNPC, this plot is not linear but biphasic, showing a distinct downward curvature. acs.orgnih.gov

This biphasic nature is indicative of a stepwise mechanism that proceeds through a zwitterionic tetrahedral intermediate (T±). The curvature in the Brönsted plot signals a change in the rate-determining step (RDS) of the reaction as the basicity of the amine changes. acs.orgnih.gov For amines with high pKa values, the slope of the Brönsted plot (β₁) is approximately 0.3, while for amines with low pKa values, the slope (β₂) is approximately 1.0. The center of this curvature is found at a pKa⁰ of 9.3. acs.orgnih.gov This shift in the rate-determining step is a hallmark of a multi-step reaction pathway where the relative rates of the formation and breakdown of an intermediate are dependent on the nucleophile's basicity.

Brönsted Parameters for the Reaction of MNPC with Secondary Alicyclic Amines
ParameterValueSignificance
β₁ (high pKₐ region)0.3Indicates that for highly basic amines, the formation of the tetrahedral intermediate is the rate-determining step.
β₂ (low pKₐ region)1.0Suggests that for less basic amines, the breakdown of the tetrahedral intermediate to products is rate-limiting.
pKₐ⁰ (curvature center)9.3The pKₐ at which the rate of formation of the intermediate equals its rate of breakdown.

In contrast to the reactions with secondary alicyclic amines, the Brönsted-type plot for the quinuclidinolysis of MNPC is linear, with a slope (βN) of 0.86. acs.orgnih.gov This linearity suggests that the reaction proceeds through a stepwise mechanism where a single step is rate-determining across the entire range of quinuclidine (B89598) basicities studied. The high value of βN is consistent with a process where the breakdown of the zwitterionic tetrahedral intermediate (T±) to products is the rate-limiting step. acs.orgnih.gov

The basicity of the attacking amine is a critical factor that governs both the rate and the mechanism of the aminolysis of this compound. As demonstrated by the Brönsted plots, a clear relationship exists between the pKa of the amine and the nucleophilic rate constant.

For secondary alicyclic amines, the change in the Brönsted slope from 1.0 for low pKa amines to 0.3 for high pKa amines illustrates a shift in the rate-determining step. acs.orgnih.gov With weakly basic amines, the expulsion of the 4-nitrophenoxide leaving group from the T± intermediate is slow and therefore rate-determining. As the basicity of the amine increases, the nucleophilic attack becomes slower relative to the breakdown of the intermediate, and thus the formation of T± becomes the rate-limiting step. acs.orgnih.gov

For the reactions with quinuclidines, the consistently high Brönsted βN value of 0.86 across the series indicates that the breakdown of the T± intermediate remains the rate-determining step, regardless of the specific quinuclidine's basicity. acs.orgnih.gov

Summary of Brönsted Slopes (β) and Inferred Rate-Determining Step (RDS)
Amine TypepKₐ RangeBrönsted Slope (β)Inferred Rate-Determining Step
Secondary Alicyclic AminesLow pKₐ (< 9.3)1.0Breakdown of T±
High pKₐ (> 9.3)0.3Formation of T±
QuinuclidinesAll studied0.86Breakdown of T±

The biphasic Brönsted plot for the reaction of MNPC with secondary alicyclic amines provides strong evidence for the existence of a transient intermediate. acs.orgnih.gov

The aminolysis of this compound is proposed to proceed via the formation of a zwitterionic tetrahedral intermediate, T±. This intermediate is formed by the nucleophilic attack of the amine on the carbonyl carbon of the carbonate.

Reversion to reactants: The intermediate can collapse by expelling the amine nucleophile, reforming the starting materials.

Progression to products: The intermediate can collapse by expelling the 4-nitrophenoxide leaving group, leading to the formation of the final carbamate (B1207046) product.

The relative rates of these two pathways are influenced by the basicity of the amine nucleophile. For less basic amines, the expulsion of the amine from T± is relatively fast, making the subsequent expulsion of the 4-nitrophenoxide the slower, rate-determining step. Conversely, for more basic amines, the initial nucleophilic attack to form T± is the slower step and thus becomes rate-determining. acs.orgnih.gov The stability of the T± is also affected by the structure of the amine, with secondary alicyclic amines and quinuclidines showing different kinetic behaviors that can be attributed in part to the relative stability of their respective tetrahedral intermediates. acs.orgnih.govnih.gov

Identification of Rate-Determining Steps

The reactivity of this compound, particularly in aminolysis reactions, has been shown to proceed through a stepwise mechanism involving a tetrahedral intermediate. acs.orgnih.govacs.org The identification of the rate-determining step (RDS) is crucial for understanding the reaction mechanism and is highly dependent on the properties of the reacting nucleophile, such as its basicity. acs.orgnih.govacs.org

Kinetic investigations of the reaction of this compound (MNPC) with various nucleophiles, such as secondary alicyclic amines (SAA) and quinuclidines, have provided significant insights into the transition of the rate-determining step. acs.orgnih.gov These reactions are generally understood to proceed via a zwitterionic tetrahedral intermediate (T±). acs.orgnih.govacs.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon of the carbonate to form the intermediate (k₁), followed by the breakdown of this intermediate to products, which involves the expulsion of the 4-nitrophenoxide leaving group (k₂). acs.org

A key tool for diagnosing the rate-determining step is the Brönsted-type plot, which correlates the logarithm of the second-order rate constant (log kN) with the pKₐ of the conjugate acid of the amine nucleophile. acs.orgnih.gov For the reaction of MNPC with secondary alicyclic amines in aqueous solution, this plot is not linear but biphasic, showing a distinct downward curvature. acs.orgnih.govacs.org This curvature is indicative of a change in the rate-determining step as the basicity of the amine changes. acs.orgnih.gov

For strongly basic amines (high pKₐ): The plot shows a much shallower slope (β₁ ≈ 0.3). acs.orgnih.gov This lower β value indicates that the formation of the tetrahedral intermediate (k₁) has become the rate-determining step. With highly basic (and therefore highly nucleophilic) amines, the initial attack on the carbonate is the slower step, while the subsequent breakdown of the intermediate is rapid.

In contrast, the reaction of MNPC with a series of quinuclidines yields a linear Brönsted plot with a high slope (βN = 0.86), indicating that for this class of nucleophiles, the breakdown of the T± intermediate to products is the rate-limiting step across the entire basicity range studied. acs.orgnih.govacs.org

Table 1: Brönsted Plot Data for the Reaction of this compound with Secondary Alicyclic Amines. acs.orgnih.govacs.org
pKₐ RegionRate-Determining StepBrönsted Slope (β)Description
Low pKₐ (Weakly Basic Amines)Breakdown of Intermediate (k₂)1.0The expulsion of the 4-nitrophenoxide leaving group is the slower, rate-limiting step.
High pKₐ (Strongly Basic Amines)Formation of Intermediate (k₁)0.3The initial nucleophilic attack of the amine on the carbonate is the rate-limiting step.
Curvature Center (pKₐ⁰)Transition Point9.3The pKₐ at which the rates of intermediate formation and breakdown are comparable.

Hydrolytic Stability and Mechanism of Hydrolysis

The stability of this compound in aqueous environments is a critical aspect of its chemical profile, with hydrolysis proceeding through both non-enzymatic and enzymatic pathways.

This compound exhibits relative stability in neutral or acidic aqueous solutions but undergoes accelerated hydrolysis under basic conditions. emerginginvestigators.org The non-enzymatic hydrolysis involves the nucleophilic attack of either a water molecule or, more rapidly, a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbonate. scholaris.ca This attack leads to the formation of a tetrahedral intermediate.

The subsequent collapse of this intermediate results in the cleavage of the ester bond and the release of methanol (B129727) and the 4-nitrophenoxide ion. The release of the latter is readily observable due to its distinct yellow color in solution. emerginginvestigators.orgsemanticscholar.org The rate of hydrolysis is significantly enhanced at higher pH values (e.g., pH 12 and above) due to the higher concentration and greater nucleophilicity of the hydroxide ion compared to water. emerginginvestigators.org The mechanism is analogous to the base-catalyzed hydrolysis of other p-nitrophenyl esters, where the reaction proceeds through an addition-elimination pathway with the formation of the tetrahedral intermediate occurring as a key step. scholaris.casemanticscholar.org

This compound can also serve as a substrate for certain hydrolytic enzymes. nih.govresearchgate.net Mandelamide hydrolase (MAH), an enzyme belonging to the amidase signature family, has shown reactivity towards this compound. nih.govresearchgate.net The enzymatic hydrolysis of this compound by MAH is noteworthy because it suggests the formation of an "inverse" acyl-enzyme intermediate. nih.govresearchgate.net In a typical hydrolase mechanism, the larger acyl portion of the substrate is transferred to the enzyme's active site. However, with this compound, it is proposed that the small methoxycarbonyl group occupies the leaving group site within the enzyme's active site. nih.govresearchgate.net This mode of binding and catalysis highlights the substrate specificity and mechanistic versatility of hydrolases. Other enzymes, such as carboxylesterases, are also known to hydrolyze various carbonate esters, further indicating the potential for enzymatic pathways in the degradation of this compound. nih.gov

Quantitative Kinetic Analysis Methodologies

The study of reaction mechanisms and the determination of rate constants for reactions involving this compound rely heavily on precise quantitative analysis.

A widely used and effective method for the kinetic analysis of reactions involving this compound is UV-Vis spectrophotometry. acs.orgnih.govacs.orgemerginginvestigators.org This technique is particularly suitable because the hydrolysis or aminolysis of the carbonate results in the release of the 4-nitrophenol (B140041) or 4-nitrophenoxide anion, which is a chromophoric species. acs.orgemerginginvestigators.org The 4-nitrophenoxide anion, in particular, has a strong absorbance in the visible region of the spectrum, typically monitored at a wavelength of around 400-413 nm, giving the solution a distinct yellow color. acs.orgemerginginvestigators.orgsemanticscholar.org At lower pH values where the protonated 4-nitrophenol form is dominant, the reaction can be followed at a lower wavelength, such as 330 nm. acs.orgnih.gov

Kinetic experiments are typically conducted under pseudo-first-order conditions, where the concentration of the nucleophile (e.g., an amine) is kept in large excess relative to the initial concentration of this compound. acs.orgnih.gov By monitoring the increase in absorbance at the specific wavelength over time, the pseudo-first-order rate coefficient (kobsd) can be determined by fitting the absorbance data to a first-order rate equation. acs.orgscholaris.ca

The second-order rate constant (kN), which reflects the intrinsic reactivity of the nucleophile, is then obtained from the slope of a linear plot of the observed rate coefficients (kobsd) against the concentration of the free nucleophile at a constant pH. acs.orgnih.govnih.gov This spectrophotometric approach allows for a direct, real-time measurement of the reaction progress, providing the robust data necessary for constructing Brönsted plots and elucidating detailed reaction mechanisms. acs.orgnih.gov

Table 2: Typical Experimental Conditions for Kinetic Measurements of this compound Reactions. acs.orgnih.gov
ParameterCondition/ValuePurpose
TechniqueUV-Vis SpectrophotometryTo monitor the reaction progress in real-time.
Wavelength (λ)~400 nm (4-nitrophenoxide) ~330 nm (4-nitrophenol)To measure the concentration of the released nucleofuge.
Temperature25.0 °CTo ensure constant and comparable reaction rates.
Ionic Strength0.2 M (maintained with KCl)To maintain a constant ionic environment and minimize salt effects.
Reactant Conditions[Nucleophile] >> [Substrate]To ensure pseudo-first-order kinetics for simplified rate calculations.
Substrate Concentration~2.5 x 10⁻⁵ MA low concentration suitable for spectrophotometric detection.

Measurement and Interpretation of Pseudo-First-Order and Second-Order Rate Coefficients

Kinetic investigations into the reactivity of this compound (MNPC), particularly in aminolysis reactions, are typically conducted under pseudo-first-order conditions. acs.orgnih.gov This experimental setup is achieved by using a significant excess of the nucleophile (e.g., an amine) relative to the concentration of the MNPC substrate, ensuring that the nucleophile's concentration remains effectively constant throughout the reaction. acs.org The progress of the reaction is monitored spectrophotometrically by measuring the appearance of the 4-nitrophenoxide anion at approximately 400 nm or 4-nitrophenol at around 330 nm, depending on the pH of the solution. acs.orgnih.gov

Under these conditions, the observed rate of reaction follows a first-order kinetic model, described by the equation: Rate = k_obsd * [MNPC] where k_obsd is the pseudo-first-order rate coefficient. acs.orgnih.gov

The relationship between the observed pseudo-first-order rate coefficient (k_obsd) and the second-order rate coefficient (k_N) for the aminolysis reaction is established by plotting k_obsd against the concentration of the free amine at a constant pH. acs.orgnih.gov These plots are consistently linear and conform to the equation: k_obsd = k_0 + k_N * [Amine] where k_0 represents the rate coefficient for the hydrolysis (solvolysis) of the substrate and k_N is the second-order rate coefficient for the aminolysis process. acs.org The slope of this linear plot directly yields the value of k_N, which is found to be independent of pH and serves as a crucial parameter for comparing the reactivity of different nucleophiles with MNPC. acs.orgnih.govresearchgate.net

Structure-Reactivity Relationship Analyses

The Brønsted-type plot, which correlates the logarithm of the second-order rate coefficient (log k_N) with the pKa of the conjugate acid of the nucleophile, is a powerful tool for elucidating reaction mechanisms. acs.org For the reaction of this compound with a series of secondary alicyclic amines (SAA) in aqueous solution, a distinct biphasic Brønsted-type plot is observed. acs.orgresearchgate.net

This plot exhibits a downward curvature with two linear segments. acs.org

For amines with high basicity (high pKa), the slope (β₁) is approximately 0.3. acs.orgresearchgate.net

For amines with low basicity (low pKa), the slope (β₂) is approximately 1.0. acs.orgresearchgate.net

The transition between these two regions, known as the curvature center, occurs at a pKa₀ of 9.3. acs.orgresearchgate.net This biphasic correlation is indicative of a stepwise reaction mechanism proceeding through a zwitterionic tetrahedral intermediate (T±). The change in slope reflects a shift in the rate-determining step (RDS) with the changing basicity of the amine nucleophile. acs.org For highly basic amines, the breakdown of the tetrahedral intermediate to products is the RDS, whereas for less basic amines, the initial nucleophilic attack to form the intermediate is rate-limiting. acs.orgnih.gov

In contrast, the reaction of MNPC with a series of quinuclidines yields a linear Brønsted plot with a slope (β_N) of 0.86. acs.orgresearchgate.net This linear relationship suggests that the reaction proceeds through a stepwise mechanism where a single step, the breakdown of the tetrahedral intermediate, remains the rate-determining step across the entire series of quinuclidines studied. acs.orgresearchgate.net

Brønsted Parameters for the Aminolysis of this compound (MNPC) in Aqueous Solution at 25.0 °C
Nucleophile SeriesPlot TypeBrønsted Slope (β)pKa₀ (Curvature Center)Inferred MechanismReference
Secondary Alicyclic Amines (SAA)Biphasicβ₁ = 0.3 (high pKa) β₂ = 1.0 (low pKa)9.3Stepwise with change in RDS acs.org, researchgate.net
Quinuclidines (QUIN)Linearβ_N = 0.86N/AStepwise, T± breakdown is RDS acs.org, researchgate.net

While direct Hammett or Yukawa-Tsuno analyses involving substituents on the methyl or phenyl ring of this compound itself are not extensively detailed in the provided sources, the principles can be illustrated through studies on closely related systems, such as substituted phenyl 4-nitrophenyl carbonates. nih.gov These linear free-energy relationships are used to quantify the effect of electronic modifications of reactants on reaction rates.

The Hammett equation (log(k_X/k_H) = ρσ) relates the rate constant of a substituted reactant (k_X) to that of the unsubstituted reactant (k_H) through the substituent constant (σ) and the reaction constant (ρ). The Yukawa-Tsuno equation is a modification that accounts for enhanced resonance effects. wikipedia.orgiitd.ac.in

In a study of 4-methylphenyl 4-nitrophenyl carbonate (MPNPC) and 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC), the effect of the non-leaving group was investigated. nih.gov The analysis yielded a Brønsted-type parameter for the non-leaving group, β_nlg, ranging from -0.2 to -0.3. nih.govuc.cl This small value indicates a modest sensitivity of the reaction rate to electronic changes in the non-leaving group. Specifically, the more electron-withdrawing chloro-substituted carbonate (ClPNPC) was found to be about 70% more reactive than the electron-donating methyl-substituted carbonate (MPNPC) when the expulsion of the leaving group from the tetrahedral intermediate is the rate-determining step. nih.govuc.cl

For other carbonate systems, where Hammett plots showed scattered points when using standard σ constants, excellent linear correlations were achieved using the Yukawa-Tsuno plot. koreascience.kr This indicates that a negative charge develops on the oxygen atom of the leaving group in the rate-determining step and that direct resonance stabilization is significant. researchgate.netkoreascience.kr

Factors Governing Leaving Group Ability and Nucleofugality

The reactivity of this compound is significantly influenced by the 4-nitrophenoxide moiety, which functions as an effective leaving group, or nucleofuge. emerginginvestigators.org The stability of the leaving group is a critical factor in determining the rate of nucleophilic substitution reactions. A good leaving group is one that is stable as an independent species after it has departed from the substrate.

The pKa of the conjugate acid of the leaving group is a common measure of its stability; a lower pKa indicates a more stable anion and thus a better leaving group. The pKa of 4-nitrophenol is approximately 7.1, indicating that the corresponding 4-nitrophenoxide anion is a relatively weak base and therefore a good, stable leaving group. nih.gov

The kinetic studies of MNPC aminolysis provide insight into the expulsion of the leaving group. In the stepwise mechanism, the breakdown of the zwitterionic tetrahedral intermediate (T±) involves the departure of the 4-nitrophenoxide anion. acs.org The rate of this step (k_2) is directly related to the nucleofugality of the leaving group.

Furthermore, the nature of the nucleophile also influences the stability and breakdown of the tetrahedral intermediate. Studies comparing different amine nucleophiles have shown that quinuclidines are better leaving groups from the T± intermediate than isobasic secondary alicyclic amines. acs.orgnih.gov This difference in nucleofugality from the intermediate contributes to the observed differences in reaction kinetics and mechanisms between these two classes of amines. acs.org The stabilization of the nucleofuge is a main factor in controlling product distribution in competitive reactions.

Solvent and Medium Effects on Reaction Kinetics and Mechanisms

The solvent plays a crucial role in the kinetics and mechanism of reactions involving this compound. The choice of reaction medium can significantly influence the stability of reactants, intermediates, and transition states, thereby altering the reaction pathway. researchgate.net

Kinetic studies on the aminolysis of MNPC and related carbonates have been performed in various media, including pure aqueous solution and mixed solvents like 44 wt % ethanol-water. acs.orgnih.gov Comparisons of results across different solvents reveal the strong influence of the medium on the reaction mechanism. researchgate.net For instance, the aminolysis of aryl phenyl carbonates may proceed without a catalytic route in aqueous ethanol, while such pathways can be present in other media. researchgate.net

Polar solvents are particularly effective at stabilizing charged species. In the stepwise aminolysis of MNPC, the reaction proceeds through a zwitterionic tetrahedral intermediate (T±). acs.org Polar and protic solvents, like water and ethanol-water mixtures, can stabilize this charged intermediate through dipole-dipole interactions and hydrogen bonding. acs.org This stabilization of the intermediate is a key reason why the stepwise mechanism is readily observed in these solvents. The more polar the solvent, the more stabilized the T± intermediate becomes. acs.org This differential solvation of the intermediate compared to the reactants can lower the activation energy and affect which step of the reaction is rate-determining. researchgate.net Therefore, changes in the solvent composition can lead to shifts in the rate-determining step or even a change from a stepwise to a concerted mechanism. researchgate.net

Iv. Advanced Applications of Methyl 4 Nitrophenylcarbonate in Chemical Synthesis and Biological Research

Utilization as a Versatile Reagent in Organic Synthesis

The utility of 4-nitrophenyl carbonates, including the methyl variant, is widespread in synthetic organic chemistry. They serve as stable, yet reactive, precursors for a variety of functional groups and are instrumental in multi-step synthetic sequences.

Methyl-4-nitrophenylcarbonate and related activated carbonates are key intermediates in the synthesis of intricate molecular structures found in pharmaceuticals and agrochemicals. Their ability to react cleanly with nucleophiles like amines and alcohols makes them ideal for introducing carbonate and carbamate (B1207046) functionalities into biologically active molecules. For instance, derivatives are used as linkers in bioconjugation to create targeted drug delivery systems. axispharm.com Polyethylene glycol (PEG) linkers functionalized with a 4-nitrophenyl carbonate group are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutics. medchemexpress.com

Another significant application is in the modification of complex natural products, such as aminoglycoside antibiotics. rug.nl Researchers have designed various lipophilic 4-nitrophenyl carbonate reagents to selectively protect amine groups on these antibiotics, enabling further chemical modification at other positions. rug.nl The synthesis of aminoalkylphenyl carbamates, which are important pharmaceutical intermediates, also utilizes activated bis(4-nitrophenyl)carbonate, highlighting the reagent's role in building blocks for drug discovery. google.com

Table 1: Examples of Complex Molecules Synthesized Using 4-Nitrophenyl Carbonate Derivatives

Molecule ClassSpecific ApplicationReference
Targeted Drug Delivery SystemsMultifunctional linkers for bioconjugation. axispharm.com axispharm.com
PROTACsPEG-based linkers for synthesizing protein degraders. medchemexpress.com medchemexpress.com
Modified Aminoglycoside AntibioticsIntroduction of lipophilic protecting groups for selective modification. rug.nl rug.nl
Pharmaceutical IntermediatesSynthesis of aminoalkylphenyl carbamates. google.com google.com

The primary utility of this compound is as an efficient electrophile for creating carbamate and carbonate bonds. The reaction involves the nucleophilic attack of an amine or an alcohol on the carbonyl carbon of the carbonate, leading to the displacement of the stable 4-nitrophenolate (B89219) anion. This reaction is the basis for its broad applicability.

Kinetic studies on the aminolysis of methyl 4-nitrophenyl carbonate with various amines have provided a deep understanding of the reaction mechanism. acs.org A notable application is the reaction of p-nitrophenyl carbonate derivatives with amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene). nih.gov In these reactions, the amidine acts as a nucleophile, attacking the carbonate and undergoing a subsequent ring-opening to form substituted ε-caprolactam and γ-lactam derived carbamates. nih.govbeilstein-journals.org This method allows for the synthesis of structurally diverse lactam compounds. nih.gov The versatility of this reaction has been demonstrated with a wide range of alcohols, including complex sugar derivatives, which are first converted to their p-nitrophenyl carbonates and then reacted with DBU to yield the corresponding carbamate products. nih.govbeilstein-journals.org

Table 2: Formation of Linkages using this compound

NucleophileResulting LinkageMolecular Scaffold ExampleReference
Primary/Secondary AmineCarbamateLactams, Peptides, Aminoglycosides rug.nlacs.orgnih.gov
Alcohol/Phenol (B47542)CarbonateSugar derivatives, Steroids (e.g., Cholesterol) beilstein-journals.org
Amidine (e.g., DBU)Carbamateε-Caprolactam derivatives nih.govbeilstein-journals.org

In multi-step organic synthesis, the temporary protection of reactive functional groups is crucial to ensure chemoselectivity. emerginginvestigators.org 4-Nitrophenyl carbonates serve as effective reagents for the introduction of base-labile protecting groups for alcohols and amines. emerginginvestigators.orgemerginginvestigators.org These protecting groups are orthogonal to commonly used acid-labile groups like the tert-butyloxycarbonyl (Boc) group, which is advantageous when the substrate is sensitive to acid. emerginginvestigators.orgemerginginvestigators.org

The protection reaction proceeds via acylation of the alcohol or amine with a 4-nitrophenyl carbonate derivative. emerginginvestigators.org The resulting carbonate or carbamate is stable in acidic and neutral aqueous solutions but can be readily cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org A significant advantage of this strategy is that the deprotection releases 4-nitrophenol (B140041), which ionizes under basic conditions to the bright yellow 4-nitrophenolate ion. emerginginvestigators.orgemerginginvestigators.org This provides a convenient method for monitoring the progress of the deprotection reaction spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org

A specialized application of 4-nitrophenyl carbonate chemistry is in the introduction of the azidomethyloxycarbonyl (Azoc) protecting group. The reagent for this transformation, azidomethyl 4-nitrophenyl carbonate, can be synthesized in a three-step sequence. thieme-connect.com This reagent allows for the one-step introduction of the Azoc group onto a range of amines, including amino acids, with high yields (≥90%). thieme-connect.com

The Azoc group is of particular interest because it is labile to phosphines, such as trimethylphosphine (B1194731) or tributylphosphine, allowing for its removal under neutral conditions in a very short time (less than 2 minutes). thieme-connect.comresearchgate.netnih.gov This deprotection condition is orthogonal to other common protecting groups used in peptide synthesis, such as Fmoc (fluorenylmethyloxycarbonyl) and Mtt (4-methyltrityl), making the Azoc group a valuable tool for complex synthetic strategies. researchgate.netnih.gov

Table 3: Substrates Protected with the Azoc Group

Substrate ClassDeprotection ReagentKey FeatureReference
AminesPhosphines (e.g., Triphenylphosphine)Labile under neutral conditions. thieme-connect.comresearchgate.net
Amino AcidsPhosphinesOrthogonal to Fmoc and Mtt groups. thieme-connect.comresearchgate.net
AlcoholsPhosphinesEnables selective protection strategies. researchgate.netnih.gov

The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate its reaction with an amine. Activated esters, such as those derived from 4-nitrophenol, are widely used for this purpose. Bis(4-nitrophenyl) carbonate is an effective coupling reagent in peptide synthesis. chemicalbook.com In solid-phase peptide synthesis, for example, a resin-bound peptide with a free N-terminus can be reacted with bis(4-nitrophenyl)carbonate. rsc.org This reaction activates the N-terminal amine by converting it into a 4-nitrophenyl carbamate, which is a reactive intermediate ready to be coupled with another amino acid or peptide fragment. rsc.org This approach is an alternative to other common coupling reagents and is particularly useful for specific applications, such as the synthesis of modified peptides or peptide-polymer conjugates. rsc.org

Activated carbonates are excellent reagents for the synthesis of substituted ureas, which are important functional groups in pharmaceuticals and materials science. nih.govbioorganic-chemistry.com The synthesis often proceeds in a sequential, two-step manner, which allows for the creation of unsymmetrical ureas. nih.govnih.gov

In the first step, a reagent like bis(o-nitrophenyl) carbonate reacts with a primary amine (e.g., benzylamine) to form a stable N-benzyl-o-nitrophenyl carbamate intermediate. nih.govnih.gov In the second step, this isolated or in-situ-generated carbamate is treated with a second, different amine or a diamine. nih.gov The second amine displaces the nitrophenol group to form the final urea (B33335) product. nih.govbioorganic-chemistry.com This method avoids the use of hazardous reagents like phosgene (B1210022) or isocyanates and has been successfully applied to a variety of aliphatic and aromatic diamines to produce bis-ureas in high yields. nih.govbioorganic-chemistry.com The reaction can be performed with primary and secondary amines, as well as sterically hindered amines. bioorganic-chemistry.com

Table 4: Synthesis of Substituted Ureas

Starting CarbonateAmine 1IntermediateAmine 2Final ProductReference
Bis(o-nitrophenyl) carbonateBenzylamineN-benzyl-o-nitrophenyl carbamateAliphatic DiamineBis-urea nih.govnih.gov
4-nitrophenyl-N-benzylcarbamate--CyclohexylamineN-benzyl-N'-cyclohexylurea bioorganic-chemistry.com
4-nitrophenyl-N-benzylcarbamate--Piperidine1-(benzylcarbamoyl)piperidine bioorganic-chemistry.com

Facilitating Ring-Opening Reactions with Bicyclic Amidine Bases (e.g., DBU, DBN)

Though often considered non-nucleophilic bases, bicyclic amidines such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to exhibit potent nucleophilic behavior towards highly electrophilic carbonate compounds, including derivatives of 4-nitrophenylcarbonate. nih.govnih.gov This reactivity provides a straightforward and efficient method for the synthesis of structurally diverse lactam-derived carbamates. nih.govresearchgate.net

The reaction mechanism involves the nucleophilic attack of the imine nitrogen of the amidine base onto the electrophilic carbonyl carbon of the carbonate. This initial attack leads to the displacement of the stable 4-nitrophenoxide anion. Subsequently, trace water molecules present in the reaction medium attack the imine carbon of the bicyclic system, initiating a ring-opening cascade that results in the formation of the corresponding substituted ε-caprolactam (from DBU) or γ-lactam (from DBN) carbamates. nih.gov This transformation has been successfully applied to a wide range of 4-nitrophenylcarbonate derivatives prepared from various alcohols, including phenols, allylic alcohols, and complex sugar alcohols. nih.gov The reaction typically proceeds to completion within an hour at temperatures around 60 °C. beilstein-journals.org

Activation of Carboxylic Acids to Reactive Esters for Subsequent Transformations

The 4-nitrophenyl ester moiety is a well-established activating group for carboxylic acids, facilitating their conversion into other functional groups such as amides and alternative esters. While direct reaction of a carboxylic acid with this compound is not the standard method, the principle relies on the formation of a 4-nitrophenyl active ester. Reagents like Bis(4-nitrophenyl) carbonate or 4-nitrophenyl chloroformate are commonly used to convert carboxylic acids into their corresponding 4-nitrophenyl esters. nbinno.comnih.gov

These resulting 4-nitrophenyl esters are highly reactive acylating agents. nih.gov The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This allows for efficient and clean reactions with a wide range of nucleophiles, such as amines (to form amides) or alcohols (to form new esters), often under mild conditions. This strategy is advantageous as it avoids the use of harsh coupling reagents that can be difficult to remove from the reaction mixture. nbinno.com The formation of these active esters is a key step in various synthetic pathways, including peptide synthesis. nbinno.com

Activation of Resins in Solid-Phase Synthesis

In solid-phase synthesis, reagents and substrates are covalently attached to an insoluble polymer support (resin), which simplifies purification by allowing excess reagents and byproducts to be washed away. This compound chemistry is central to the activation of resins for this purpose. A prominent example is the 4-Nitrophenyl carbonate Wang resin.

This resin is pre-functionalized with the 4-nitrophenyl carbonate group, rendering it an "activated" solid support. This activated resin readily reacts with primary or secondary amines, which displace the 4-nitrophenoxide leaving group to form a stable, resin-bound carbamate. This provides an effective method for immobilizing amine-containing molecules onto the solid phase. The resulting carbamate linkage is stable to many reaction conditions but can be cleaved under specific conditions, such as with strong acid (e.g., trifluoroacetic acid, TFA), to release the modified molecule from the resin in the final step of the synthesis. This approach is widely used in the solid-phase synthesis of peptide libraries, hydantoins, and other complex organic molecules.

Contributions to Chemical Biology and Enzyme Mechanism Studies

Development and Application as Chromogenic Substrates for Hydrolase Enzymes

This compound and related 4-nitrophenyl esters are invaluable tools for studying the activity of hydrolase enzymes, such as esterases and lipases. helierscientific.comresearchgate.net These compounds function as chromogenic substrates, meaning they are converted into a colored product by the enzyme. The principle of the assay is straightforward: in its ester form, this compound is colorless. However, upon enzymatic hydrolysis of the ester bond, the compound releases 4-nitrophenol. researchgate.net

Under typical assay conditions (neutral to slightly alkaline pH), 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which has a distinct yellow color and a strong absorbance maximum around 400-405 nm. nih.gov The rate of color formation is directly proportional to the rate of the enzymatic reaction. By monitoring the increase in absorbance over time using a spectrophotometer, researchers can precisely and continuously quantify the enzyme's activity. This method is simple, robust, and widely used for enzyme characterization, inhibitor screening, and determining kinetic parameters. researchgate.net

Probing Acyl-Enzyme Intermediates and Reversibility in Enzymatic Catalysis

Many hydrolases, particularly serine hydrolases, function via a two-step "ping-pong" mechanism that involves the formation of a covalent acyl-enzyme intermediate. This compound is an excellent substrate for probing this mechanism. The reaction proceeds as follows:

Acylation Step: A nucleophilic residue in the enzyme's active site (e.g., a serine hydroxyl group) attacks the carbonyl carbon of the substrate. This leads to the formation of a transient tetrahedral intermediate which then collapses, forming a covalent acyl-enzyme intermediate and releasing the first product, 4-nitrophenol. researchgate.net The excellent leaving group ability of 4-nitrophenoxide facilitates this step.

Deacylation Step: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the final product (a carboxylic acid, which in this case would decompose) and regenerating the free enzyme for the next catalytic cycle.

Because the acylation step releases the colored 4-nitrophenolate, its rate can be monitored spectrophotometrically. This allows researchers to study the kinetics of the formation of the acyl-enzyme intermediate specifically. By using nucleophiles other than water, it is possible to trap this intermediate, providing further evidence for the proposed mechanism and allowing for studies on the reversibility and substrate specificity of the enzyme.

Role as Active Ester Reagents in Proteomics Research

In proteomics, which involves the large-scale study of proteins, chemical reagents are often used to modify proteins for identification, quantification, or functional analysis. nih.gov As a highly reactive ester, this compound and its derivatives serve as potent reagents for modifying proteins. broadpharm.com

The electrophilic carbonyl carbon of the 4-nitrophenyl carbonate readily reacts with nucleophilic side chains of amino acid residues on the protein surface. The most common target is the ε-amino group of lysine, which reacts to form a very stable carbamate (or urethane) linkage. broadpharm.com This reactivity is exploited in several proteomics applications. For instance, PEGylated derivatives of 4-nitrophenyl carbonate are used as linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). These linkers covalently attach a ligand for a target protein to a ligand for an E3 ubiquitin ligase, hijacking the cell's protein degradation machinery to selectively destroy the target protein. The defined and stable linkage formed by the 4-nitrophenyl carbonate chemistry is crucial for the efficacy of these powerful research tools. This type of modification is a key strategy in chemical biology for controlling protein function and investigating cellular pathways. frontiersin.org

V. Advanced Spectroscopic Characterization and Structural Investigations

Comprehensive Spectroscopic Elucidation Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of Methyl-4-nitrophenylcarbonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, a complete picture of the molecular skeleton can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the p-nitrophenyl group and the protons of the methyl group. The aromatic protons typically appear as a set of two doublets in the downfield region (around 7.4-8.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the carbonate moiety deshields these protons. The methyl group protons are expected to appear as a sharp singlet in the upfield region (around 3.9-4.0 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~3.9 (s)~55
Aromatic (C-H, ortho to NO₂)~8.3 (d)~125
Aromatic (C-H, ortho to O)~7.4 (d)~122
Aromatic (C-NO₂)-~145
Aromatic (C-O)-~155
Carbonyl (C=O)-~152

Note: Predicted values are based on general principles and data from similar structures. 's' denotes singlet, 'd' denotes doublet.

Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups within this compound, namely the carbonyl (C=O) of the carbonate and the nitro (NO₂) group. These groups have strong, characteristic absorption bands.

The carbonyl stretching vibration is one of the most prominent features in the IR spectrum, typically appearing as a sharp, intense band. For carbonate esters, this band is generally found in the region of 1780-1740 cm⁻¹. The exact position can be influenced by the electronic effects of the attached groups.

The nitro group gives rise to two distinct and intense stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric (asym) N-O stretch typically occurs in the 1550-1475 cm⁻¹ range, while the symmetric (sym) N-O stretch is found between 1360-1290 cm⁻¹. emerginginvestigators.org The presence of both of these strong bands is a reliable indicator of the nitro functionality.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carbonate (C=O)Stretch1753Strong
Aromatic Nitro (NO₂)Asymmetric Stretch1523Strong
Aromatic Nitro (NO₂)Symmetric Stretch1350Strong
C-O-CAsymmetric Stretch~1230Strong
Aromatic C=CStretch1615, 1595Medium-Weak

Data sourced from an experimental spectrum of a related compound, 4-nitrophenyl benzylcarbonate. emerginginvestigators.org

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns upon ionization. For this compound (C₈H₇NO₅), the molecular weight is 197.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at a mass-to-charge ratio (m/z) of 197. This peak arises from the removal of a single electron from the molecule. chemicalbook.com The molecular ion can then undergo fragmentation through various pathways, leading to the formation of smaller, stable daughter ions.

Key fragmentation pathways for this compound would likely involve cleavage of the ester bonds. Common fragmentation patterns include:

Loss of the methoxy (B1213986) radical (•OCH₃): This would lead to a fragment ion at m/z 166.

Formation of the p-nitrophenoxy cation: Cleavage could result in a fragment at m/z 139.

Formation of the methoxycarbonyl cation: A fragment corresponding to [CH₃OCO]⁺ would appear at m/z 59. chemicalbook.com

Loss of the nitro group (•NO₂): A peak corresponding to [M - 46]⁺ at m/z 151 is possible.

Formation of the p-nitrophenyl cation: Loss of the entire methyl carbonate group could yield a fragment at m/z 123. chemicalbook.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
197[C₈H₇NO₅]⁺• (Molecular Ion)-
166[C₇H₄NO₄]⁺•OCH₃
153[C₈H₇O₃]⁺•NO₂
139[C₆H₅NO₃]⁺•CO₂
123[C₆H₄NO₂]⁺•OCOOCH₃
92[C₆H₄O]⁺•NO₂, CO
77[C₆H₅]⁺C₂H₂O₅N
59[CH₃OCO]⁺•OC₆H₄NO₂

Data based on experimental values and established fragmentation principles. chemicalbook.comchemguide.co.ukyoutube.com

Crystallographic Studies of this compound Derivatives

While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related para-substituted nitrobenzene (B124822) derivatives provides significant insight into the expected solid-state behavior. mdpi.com X-ray crystallography reveals the precise atomic coordinates, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

In crystals of para-substituted nitrobenzene compounds, several key interactions are commonly observed:

C—H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and oxygen atoms from the nitro or carbonyl/carbonate groups are prevalent. These interactions often link molecules into chains or sheets.

π–π Stacking Interactions: The electron-deficient nature of the nitrophenyl ring facilitates stacking interactions with adjacent aromatic rings. These interactions contribute significantly to the cohesion of the crystal structure, often arranging molecules in a head-to-tail or offset fashion.

N···O Interactions: Interactions between the nitrogen atom of one nitro group and an oxygen atom of a neighboring nitro group can also play a role in stabilizing the crystal packing. dntb.gov.ua

These varied intermolecular forces lead to the formation of well-defined crystal packing motifs. For instance, hydrogen bonding can generate one-dimensional chains or two-dimensional sheets, which are then further assembled into a three-dimensional network by weaker van der Waals forces and π–π stacking. researchgate.net The specific arrangement is highly dependent on the nature and position of the substituents on the phenyl ring. mdpi.com

Vi. Computational and Theoretical Insights into Methyl 4 Nitrophenylcarbonate Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

Density Functional Theory (DFT) has emerged as a powerful tool for exploring the intricacies of chemical reactions involving MNPC. By modeling the potential energy surface, DFT calculations offer profound insights into reaction pathways, the structure of transition states, and the factors controlling reaction rates and selectivity.

Experimental kinetic studies on the aminolysis of Methyl-4-nitrophenylcarbonate have strongly indicated a stepwise reaction mechanism proceeding through a zwitterionic tetrahedral intermediate (T±). tdx.cat DFT calculations on analogous carbonate systems have corroborated this mechanistic pathway. The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of MNPC. This leads to the formation of the high-energy tetrahedral intermediate. Subsequently, this intermediate collapses with the expulsion of the 4-nitrophenoxide leaving group to yield the final products. mdpi.com

The nature of the Brønsted-type plot, which correlates the logarithm of the reaction rate constant with the pKa of the nucleophile, provides further evidence for this stepwise mechanism. For the reaction of MNPC with secondary alicyclic amines, the plot is biphasic, showing a change in the slope (β value) as the basicity of the amine changes. tdx.cat This curvature is indicative of a change in the rate-determining step (RDS) of the reaction. For weakly basic amines, the breakdown of the tetrahedral intermediate (T±) to form products is the slow step. Conversely, for highly basic amines, the initial formation of the T± intermediate becomes the rate-determining step. tdx.cat For the reaction with quinuclidines, the Brønsted plot is linear with a large slope, suggesting that the breakdown of the T± intermediate is the rate-limiting step across the series. tdx.cat

DFT calculations are instrumental in predicting the reactivity and selectivity of MNPC towards various nucleophiles. By calculating the activation energy barriers for competing reaction pathways, researchers can predict which products will be favored. For instance, in reactions with ambident nucleophiles or in competitive reactions in a mixed-solvent system, DFT can quantify the energy profiles for each pathway, thereby predicting product distribution.

A key aspect of selectivity in these reactions is the concept of nucleofugality—the ability of a leaving group to depart from the tetrahedral intermediate. Theoretical studies on the aminolysis of similar substrates, such as 4-cyanophenyl 4-nitrophenyl carbonate, have shown that the product distribution is controlled by the relative polarization of the carbonyl center and the stability of the potential leaving groups. mdpi.com Experimental studies have also highlighted the selectivity of MNPC. In the presence of both water and hydrosulfide (B80085), MNPC reacts preferentially with the softer nucleophile, hydrosulfide. The initial reaction rate with hydrosulfide is significantly faster than the background hydrolysis rate, demonstrating the selectivity of the carbonate for this nucleophile.

A critical validation of any theoretical model is its ability to reproduce and explain experimental observations. In the case of MNPC, there is a strong correlation between theoretical predictions of reaction thermodynamics and experimentally determined kinetic data.

Theoretical calculations have been performed to determine the thermodynamics of the aminolysis of MNPC. For example, the reaction of MNPC with methylamine (B109427) to form methyl methylcarbamate and 4-nitrophenol (B140041) has been modeled using high-level DFT methods. These calculations provide the gas-phase and aqueous-phase reaction enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG).

Table 1: Calculated Thermodynamic Data for the Reaction of this compound with Methylamine. researchgate.net
Level of TheoryPhaseΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)
M06-2X/6-311+G(2df,2p)Gas-12.20.1-12.2
M06-2X/6-311+G(2df,2p)Water (C-PCM)-12.8--12.8

This calculated exergonic free energy (ΔG = -12.8 kcal/mol in water) is consistent with the experimentally observed favorable reaction between MNPC and amine nucleophiles. tdx.catresearchgate.net Furthermore, the biphasic Brønsted plots obtained from kinetic experiments provide a benchmark for theoretical calculations of the activation barriers for the formation (k1 step) and breakdown (k2 step) of the tetrahedral intermediate. The change in the experimental rate-determining step is consistent with theoretical models that would predict a crossover in the heights of the energy barriers for these two steps as the nucleophile's strength changes.

Development and Application of Theoretical Scales of Electrophilicity and Nucleophilicity

To systematize and predict the reactivity of a vast number of reactions, general scales of electrophilicity and nucleophilicity have been developed. One of the most comprehensive is Mayr's reactivity scale, which is based on the linear free energy relationship:

log k = sN(N + E)

Here, E is the solvent-independent electrophilicity parameter of the electrophile (like MNPC), N is the nucleophilicity parameter of the nucleophile, and sN is a nucleophile-specific sensitivity parameter.

While a specific E parameter for this compound has not been published in the comprehensive Mayr database, its electrophilicity can be understood in the context of this framework. As a highly activated carbonate due to the electron-withdrawing 4-nitrophenyl group, MNPC is a potent electrophile. Its E parameter could be determined experimentally by measuring the rate constants of its reactions with a series of reference nucleophiles whose N and sN parameters are known. Once determined, this E value would allow for the prediction of reaction rates with hundreds of other calibrated nucleophiles, providing a powerful tool for forecasting its reactivity in various chemical contexts. This approach allows for a quantitative comparison of MNPC's reactivity with a wide array of other electrophiles, from carbocations to Michael acceptors.

Molecular Modeling Approaches to Structure-Reactivity Correlations

Molecular modeling provides a framework for understanding how the specific structural features of this compound and its reactants influence its reactivity. By examining properties like charge distribution, steric hindrance, and bond polarizability, a clear correlation between structure and reactivity can be established.

A pertinent example is the comparison between this compound and its sulfur analog, Methyl-4-nitrophenyl thionocarbonate. Experimental studies show that the thionocarbonate is less reactive towards strongly basic amines than its oxygen counterpart. This can be attributed to several factors that molecular modeling can elucidate. The replacement of the carbonyl oxygen (C=O) with a more polarizable but less electronegative sulfur atom (C=S) alters the electronic character of the electrophilic center. While the C=S bond is weaker, the partial positive charge on the carbonyl carbon is generally greater in carbonates than in thionocarbonates, making the former more susceptible to attack by hard nucleophiles like amines.

Furthermore, the mechanism itself can be influenced by this structural change. Kinetic studies on the aminolysis of 4-nitrophenyl phenyl thionocarbonate show that the ratio of the rate constants for the breakdown versus formation of the tetrahedral intermediate (k2/k-1) is larger than for the carbonate analog. This indicates that once the intermediate is formed with the thionocarbonate, it is more likely to proceed to products. Molecular modeling can rationalize this by examining the stability of the tetrahedral intermediates and the transition states for their formation and collapse, providing a detailed picture of the structure-reactivity relationship.

Similarly, the effect of the non-leaving group can be analyzed. Studies on related aryl 4-nitrophenyl carbonates show that modifying the electronics of the non-leaving aryl group has a small but predictable effect on the reaction rate, which can be quantified and explained by modeling the resulting changes in the stability of the tetrahedral intermediate.

Vii. Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods for the synthesis of activated carbonates exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic pathways for methyl-4-nitrophenylcarbonate and its analogs. Traditional syntheses often involve reagents like phosgene (B1210022) derivatives, such as 4-nitrophenyl chloroformate, which presents handling challenges. emerginginvestigators.orggoogle.com

Future explorations may target:

Green Chemistry Approaches: Investigating the use of less hazardous starting materials, such as dimethyl carbonate, in conjunction with novel catalytic systems to replace phosgene-based routes.

Catalyst Development: Designing and screening new catalysts, including organocatalysts and transition-metal complexes, to improve reaction rates, yields, and selectivity under milder conditions. For instance, the use of catalysts like triethylamine (B128534) is common in related syntheses, but research into more advanced and recyclable catalysts is a promising avenue. google.com

Flow Chemistry Synthesis: Adapting synthetic procedures to continuous flow reactors could offer enhanced safety, better temperature control, and easier scalability compared to batch processes. This would be particularly advantageous for managing potentially energetic nitrated compounds.

Advanced Mechanistic Studies Under Varied Environmental Conditions

Detailed kinetic and mechanistic studies have provided a fundamental understanding of how this compound reacts, particularly with amine nucleophiles. nih.govacs.org These studies have revealed that the reaction can proceed through either a concerted or a stepwise mechanism, often involving a zwitterionic tetrahedral intermediate (T+/-). acs.orgresearchgate.net The rate-determining step can shift depending on the basicity (pKa) of the nucleophile. nih.govnih.gov

Future mechanistic studies could delve deeper by:

Solvent Effects: Systematically investigating the influence of a wider range of solvent environments—from polar protic and aprotic to nonpolar and ionic liquids—on reaction kinetics and mechanistic pathways.

Temperature and Pressure Studies: Performing kinetic analyses under varying temperatures and pressures to determine activation parameters and gain further insight into the transition states of the reactions.

Computational Modeling: Combining experimental data with high-level computational modeling to map out detailed potential energy surfaces for the reaction pathways, providing a more nuanced picture of the tetrahedral intermediates and transition states.

A summary of key findings from a kinetic study on the aminolysis of this compound (MNPC) is presented below.

Nucleophile SeriesBrønsted Slope (β)pKa0 (Curvature Center)Inferred MechanismRate-Determining Step
Secondary Alicyclic Amines (SAA)β₁ = 0.3 (high pKa)β₂ = 1.0 (low pKa)9.3StepwiseChanges with amine basicity
Quinuclidines (QUIN)βN = 0.86N/A (Linear Plot)StepwiseBreakdown of T+/- to products
Data derived from kinetic investigations in aqueous solution at 25.0°C. nih.govacs.org

Expansion of Applications in Complex Molecule Synthesis and Materials Science

The high reactivity of the 4-nitrophenyl carbonate group makes it an excellent electrophile and a valuable tool in organic synthesis. It has been effectively used as a base-labile protecting group and for the construction of carbamates. emerginginvestigators.org

Emerging applications are expected in:

Complex Molecule Synthesis: Its reactivity can be harnessed for the synthesis of intricate natural products and pharmaceuticals. Its utility in creating carbamate (B1207046) linkages is particularly relevant for synthesizing peptidomimetics and other biologically important scaffolds.

Polymer Chemistry: this compound and its derivatives serve as precursors for synthesizing functionalized polymers. For example, related p-nitrophenyl carbonates react with nucleophilic bases like DBU and DBN to form ε-caprolactam and γ-lactam derived carbamates, which are monomers for polymer chemistry. nih.govbeilstein-journals.org Future work could explore the creation of novel polycarbonates and polyurethanes with tailored properties.

Materials Science: The activated carbonate can be used to modify surfaces and nanoparticles, introducing specific functionalities. This could lead to the development of new materials for chromatography, sensing, or drug delivery applications.

Integration of Computational Methods for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for predicting chemical behavior and guiding experimental design. While specific computational studies on this compound are not widespread, the methodologies are well-established for related systems.

Future research will likely involve:

Reactivity Prediction: Employing quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the reactivity of this compound with a wide array of nucleophiles. mdpi.com This can help in screening for optimal reaction conditions and predicting potential side products.

Machine Learning Models: Developing machine learning and deep learning models trained on experimental reaction data to predict reaction outcomes, kinetics, and optimal synthetic routes for reactions involving this compound and its derivatives. nih.gov

In Silico Design: Using computational tools to design novel derivatives of this compound with enhanced reactivity, selectivity, or specific physical properties for targeted applications in materials science or as synthetic intermediates.

Investigation of Biological Activities of Derived Compounds

The nitroaromatic scaffold is present in numerous biologically active compounds, and the carbamate linkage is a key feature in many pharmaceuticals. nih.gov Therefore, compounds derived from this compound represent a promising area for medicinal chemistry research.

Future investigations should focus on:

Synthesis of Compound Libraries: Creating diverse libraries of carbamates, ureas, and other derivatives from this compound.

Biological Screening: Systematically screening these compound libraries for a range of biological activities, including antibacterial, antifungal, antiviral, and antineoplastic properties. mdpi.comnih.gov The structural similarity of its derivatives to compounds like methylphenylcarbamates suggests potential targets. mdpi.com

Structure-Activity Relationship (SAR) Studies: Once lead compounds are identified, detailed SAR studies, aided by computational modeling, can be conducted to optimize their potency and selectivity. The broad bioactivity of nitro compounds and organotin derivatives provides a strong rationale for exploring this chemical space. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl-4-nitrophenylcarbonate in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to minimize inhalation risks. In case of accidental ingestion, do not induce vomiting; provide water to rinse the mouth if the individual is conscious . Avoid exposure to strong acids, bases, oxidizers, or reducing agents, as these may trigger hazardous reactions . Store the compound at room temperature in a dry, well-ventilated area away from incompatible materials.

Q. How can researchers synthesize this compound, and what are common purity assessment methods?

  • Methodological Answer : The compound is typically synthesized via carbamate formation between 4-nitrophenol and methyl chloroformate. Post-synthesis, purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with characteristic peaks for the aromatic nitro group (δ 8.2–8.4 ppm in ¹H NMR) and the carbonate carbonyl (δ 150–155 ppm in ¹³C NMR). Mass spectrometry (EI-MS) can further verify molecular ion peaks (e.g., [M+H]⁺).

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include solubility (tested in polar solvents like acetonitrile or DMSO), thermal stability (assessed via differential scanning calorimetry, DSC), and reactivity under varying pH conditions. Note that partition coefficient (log P) and decomposition temperature data are unavailable in literature, requiring empirical determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic/basic conditions?

  • Methodological Answer : Conduct controlled stability studies using buffered solutions (pH 1–14) at 25°C and 40°C. Monitor degradation via HPLC and LC-MS to identify breakdown products. Cross-reference findings with computational models (e.g., density functional theory, DFT) to predict reaction pathways. For example, the compound’s incompatibility with strong acids/bases suggests potential hydrolysis to 4-nitrophenol and methyl alcohol, which should be quantified via gas chromatography (GC) .

Q. What isotopic labeling strategies are suitable for tracking reaction mechanisms involving this compound?

  • Methodological Answer : Use deuterated analogs (e.g., 3-Methyl-d3-4-nitrophenol-2,5,6-d3) as internal standards to trace reaction intermediates. Isotopic labeling combined with kinetic isotope effect (KIE) studies can elucidate whether specific hydrogen atoms participate in rate-determining steps, such as nucleophilic substitution at the carbonate group .

Q. How can researchers optimize analytical methods for quantifying trace amounts of this compound in complex matrices?

  • Methodological Answer : Develop a solid-phase extraction (SPE) protocol using C18 cartridges to isolate the compound from mixtures. Pair ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for enhanced sensitivity. Calibrate against certified standards (e.g., 3-Methyl-4-nitrophenol) to ensure accuracy . Validate the method via spike-and-recovery experiments in relevant matrices (e.g., biological or environmental samples).

Q. What experimental designs are recommended for studying the thermal decomposition of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with Fourier-transform infrared (FTIR) spectroscopy to identify gaseous decomposition products (e.g., CO₂, NOₓ). Isothermal studies at 100–200°C can model kinetic parameters (activation energy, pre-exponential factor) using the Arrhenius equation. Compare results with theoretical predictions from quantum mechanical simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.